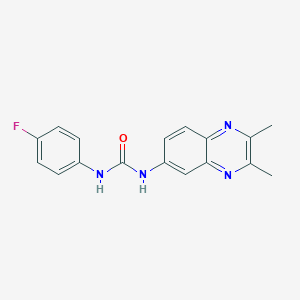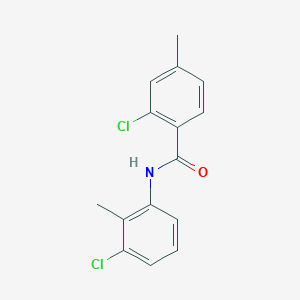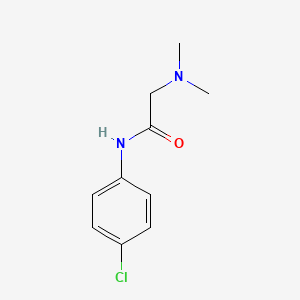![molecular formula C21H23N3O2S B5709293 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide, also known as MN-64, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to a class of compounds known as sulfonamides, which have been used for decades as antibiotics and antifungal agents. However, MN-64 has shown promise in a different area of research, specifically in the field of neuroscience and drug discovery.
作用机制
The exact mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide is still being studied, but it is believed to involve modulation of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in several cellular processes, including the regulation of calcium signaling, oxidative stress, and apoptosis. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide has been shown to enhance the activity of the sigma-1 receptor, which may lead to increased neuronal survival and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide has several biochemical and physiological effects, including the ability to reduce oxidative stress, decrease inflammation, and improve cognitive function. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide is its high affinity for the sigma-1 receptor, which makes it a promising candidate for drug development. However, there are also several limitations to its use in lab experiments, including its low solubility in water and the need for specialized equipment and expertise to synthesize and purify the compound.
未来方向
There are several potential future directions for research on N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and safety profiles. Additionally, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide may have potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is needed to fully understand the potential of this compound in the field of drug discovery and neuroscience.
合成方法
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide involves several steps, starting with the reaction of 2-naphthalenesulfonyl chloride with 4-(4-methyl-1-piperazinyl)aniline in the presence of a base such as triethylamine. This is followed by purification and isolation of the product using column chromatography. The final product is a white crystalline powder with a melting point of around 180°C.
科学研究应用
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide has been extensively studied for its potential use as a therapeutic agent for several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating several cellular processes such as calcium signaling, oxidative stress, and neuronal survival.
属性
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-23-12-14-24(15-13-23)20-9-7-19(8-10-20)22-27(25,26)21-11-6-17-4-2-3-5-18(17)16-21/h2-11,16,22H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZUUMCJRWBPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)

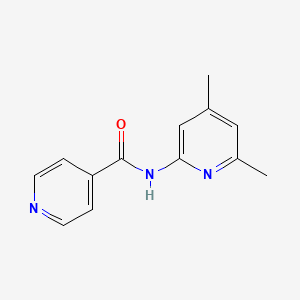

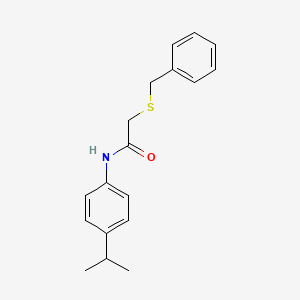

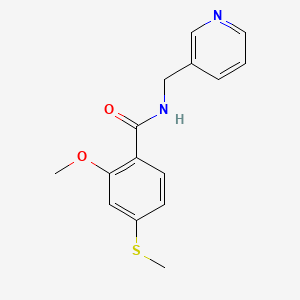

![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)

